N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- **(E)-N-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H18N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-16-7-4-6-15(11-16)19-12-20(25-24-19)22(28)26-23-13-18-17-8-3-2-5-14(17)9-10-21(18)27/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ |
InChI Key |
MYBMUQBQAJDYKK-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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